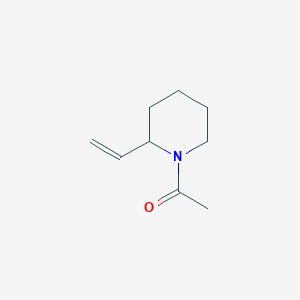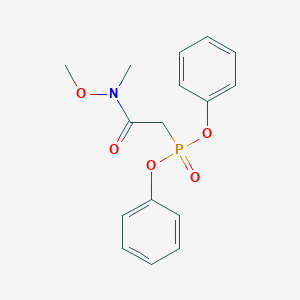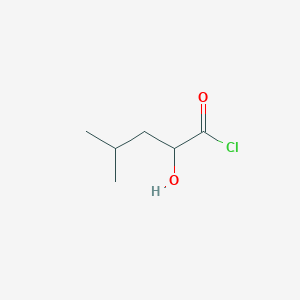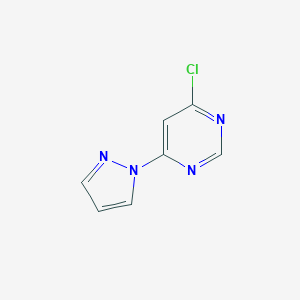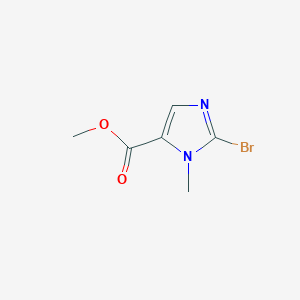
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound that has been widely used in scientific research. It is a nitrogen-containing compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of cyanamide is not fully understood. However, it is believed that it acts as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea and vomiting. Cyanamide has also been shown to have antitumor properties.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the level of blood glucose in diabetic animals by inhibiting the activity of glucose-6-phosphatase. It has also been shown to reduce the level of cholesterol in the blood by inhibiting the activity of HMG-CoA reductase. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also readily available and relatively inexpensive. However, it has several limitations. It is highly reactive and can react with a wide range of compounds, making it difficult to use in certain experiments. Additionally, it is toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for the use of cyanamide in scientific research. It has been suggested that cyanamide could be used as a therapeutic agent for the treatment of diabetes and hyperlipidemia. It has also been suggested that it could be used as a catalyst in various chemical reactions. Additionally, there is ongoing research into the antitumor properties of cyanamide and its potential use in cancer therapy.
Conclusion:
In conclusion, cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing compound that has been widely used in scientific research. It has been synthesized through various methods and has been shown to have unique properties. It has been used as a starting material for the synthesis of various compounds, as a catalyst in various chemical reactions, and has been shown to have antitumor properties. While it has several advantages for lab experiments, it also has several limitations and must be handled with care. There are several future directions for the use of cyanamide in scientific research, including its potential use as a therapeutic agent for the treatment of diabetes and hyperlipidemia, as a catalyst in various chemical reactions, and in cancer therapy.
Synthesemethoden
Cyanamide can be synthesized through various methods including the reaction of dicyandiamide with acid, the reaction of calcium cyanamide with sulfuric acid, and the reaction of urea with calcium cyanamide. However, the most common method of synthesis involves the reaction of calcium cyanamide with sulfuric acid. This method produces a high yield of cyanamide and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been used extensively in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
119283-95-3 |
|---|---|
Produktname |
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) |
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
GNVBNJXZJUFYPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonyme |
Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






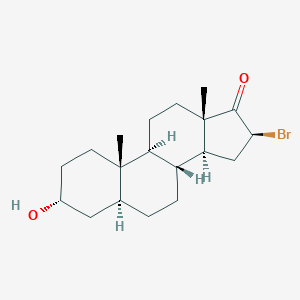

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
